6-Cyanoindole-1-acetic acid chemical properties and structure
6-Cyanoindole-1-acetic acid chemical properties and structure
An In-depth Technical Guide to 6-Cyanoindole-1-acetic acid
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the chemical properties, structure, synthesis, and potential applications of 6-Cyanoindole-1-acetic acid.
Introduction
6-Cyanoindole-1-acetic acid is a specialized organic molecule built upon the indole scaffold, a privileged structure in medicinal chemistry. The indole ring system is a core component of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1] The strategic incorporation of a cyano group at the 6-position and an acetic acid moiety at the 1-position (the indole nitrogen) creates a molecule with unique electronic and steric properties. These features make it a versatile building block for synthesizing complex molecular architectures and a compound of interest for investigating novel biological activities. This guide will delve into its fundamental characteristics, providing a solid foundation for its use in research and development.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound lies in its structure and nomenclature. 6-Cyanoindole-1-acetic acid is systematically named based on the IUPAC convention, reflecting its core indole structure with specific functional group substitutions.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(6-cyanoindol-1-yl)acetic acid | [2] |
| CAS Number | 1030423-85-8 | [2] |
| Molecular Formula | C₁₁H₈N₂O₂ | [2] |
| Molecular Weight | 200.197 g/mol | [2] |
| Canonical SMILES | N#CC1=CC=C2C=CN(CC(=O)O)C2=C1 | [2] |
| InChI Key | DKPDKFSJDCYCNW-UHFFFAOYSA-N |[2] |
The molecule's structure consists of a bicyclic indole ring system. A nitrile (-C≡N) group is attached to the 6th carbon of the benzene portion of the indole, and an acetic acid (-CH₂COOH) group is attached to the nitrogen atom (position 1) of the pyrrole ring. This N-alkylation differentiates it from indole-3-acetic acid, a common plant hormone, where the acetic acid group is at the 3-position. The cyano group is a powerful electron-withdrawing group, which influences the electron density and reactivity of the entire indole ring system.
Caption: Structure of 6-Cyanoindole-1-acetic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and suitability for specific applications.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid | [2] |
| Purity | ≥97.0% | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Water solubility is expected to be low but influenced by pH due to the carboxylic acid group. | General chemical principles |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |[3] |
Synthesis and Reactivity
Synthetic Approach
While a direct, one-pot synthesis for 6-Cyanoindole-1-acetic acid is not prominently documented in the literature, a logical and robust synthetic route can be designed based on established indole chemistry. The synthesis begins with the formation of the 6-cyanoindole core, followed by functionalization of the indole nitrogen.
Part A: Synthesis of the 6-Cyanoindole Intermediate 6-Cyanoindole is a crucial precursor.[1][4] It can be synthesized via several methods, with two prominent approaches being the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation.
-
Leimgruber-Batcho Synthesis: This classic method builds the indole ring from an o-nitrotoluene derivative. It involves forming an enamine, followed by a reductive cyclization to yield the indole.[4]
-
Palladium-Catalyzed Cyanation: A more modern approach involves the cross-coupling of a pre-formed 6-bromoindole with a cyanide source (e.g., zinc cyanide) using a palladium catalyst.[4] This method often provides high yields.[4]
Part B: N-Alkylation to form 6-Cyanoindole-1-acetic acid Once 6-cyanoindole is obtained, the final step is the attachment of the acetic acid group to the indole nitrogen (N-alkylation).
-
Deprotonation: The N-H proton of 6-cyanoindole is weakly acidic. It is treated with a suitable base (e.g., sodium hydride, NaH) in an aprotic polar solvent (e.g., DMF or THF) to form the corresponding indolide anion. This deprotonation makes the nitrogen a potent nucleophile.
-
Nucleophilic Substitution: The resulting anion is then reacted with an ethyl haloacetate, typically ethyl bromoacetate (BrCH₂COOEt). The indolide anion displaces the bromide ion in an Sₙ2 reaction to form ethyl 6-cyanoindole-1-acetate.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidic workup to protonate the carboxylate and yield the final product, 6-Cyanoindole-1-acetic acid.
Caption: Proposed synthetic workflow for 6-Cyanoindole-1-acetic acid.
Chemical Reactivity
The reactivity of 6-Cyanoindole-1-acetic acid is governed by its three key functional groups:
-
Indole Ring: While the nitrogen is alkylated, the pyrrole portion of the ring is electron-rich and can potentially undergo electrophilic substitution, although this is less favorable than for unsubstituted indole.
-
Nitrile Group (-C≡N): The cyano group is versatile. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Carboxylic Acid Group (-COOH): This group exhibits typical carboxylic acid reactivity. It can be converted into esters, amides, or acid chlorides, providing a handle for further derivatization, such as conjugation to other molecules.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of a synthesized compound. While specific spectra for this exact molecule require experimental acquisition, its characteristic features can be reliably predicted based on established principles of NMR, IR, and MS.[5][6]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - A singlet for the two methylene protons (-CH₂-) of the acetic acid group, likely in the δ 4.5-5.5 ppm range. - A set of signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the indole ring. The specific splitting patterns (doublets, triplets, singlets) would confirm the substitution pattern. - A singlet for the carboxylic acid proton (-COOH), which is often broad and can appear over a wide range (δ 10-13 ppm). |
| ¹³C NMR | - A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.[7] - Multiple signals in the aromatic region (δ 100-140 ppm) for the eight carbons of the indole ring. - A signal for the methylene carbon (-CH₂-) around δ 45-55 ppm. - A signal for the carbonyl carbon (-C=O) of the carboxylic acid in the δ 170-180 ppm range. |
| IR Spectroscopy | - A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹.[7] - A strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid around 1700-1725 cm⁻¹. - A broad absorption band for the hydroxyl (O-H) stretch of the carboxylic acid, typically from 2500-3300 cm⁻¹. |
| Mass Spec. (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z ≈ 200.06 or 201.07, respectively, corresponding to the molecular weight of C₁₁H₈N₂O₂. |
Applications and Biological Relevance
The unique structure of 6-Cyanoindole-1-acetic acid makes it a compound of significant interest in drug discovery and medicinal chemistry.
Scaffold for Drug Development
The 6-cyanoindole core is a valuable building block for creating libraries of compounds for screening against various biological targets.[1] Its derivatives are being investigated for:
-
Anti-Cancer Agents: The indole scaffold is present in many cytotoxic compounds, and modifications enabled by intermediates like 6-cyanoindole can lead to new agents with improved efficacy.[1]
-
Neurological Disorders: There is growing interest in using 6-cyanoindole derivatives to synthesize compounds targeting neurodegenerative diseases and other psychiatric conditions.[1]
Comparison to Indole-3-acetic acid (IAA)
Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class and plays a crucial role in plant growth and development. Recent research has also shown that IAA can act as a signaling molecule in bacteria-algae interactions and can protect certain marine bacteria against oxidative stress.[8] While 6-Cyanoindole-1-acetic acid is a structural isomer of a cyano-substituted IAA, its different substitution pattern (N-1 vs. C-3) means it will have distinct biological activities. However, the shared indole-acetic acid motif suggests that it could be a valuable tool for probing auxin-related biological pathways or investigating novel antioxidant or anti-inflammatory activities.[9][10]
Caption: Potential application pathways for 6-Cyanoindole-1-acetic acid.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 6-Cyanoindole-1-acetic acid. The information below is a summary derived from available safety data sheets (SDS) for similar cyano- and indole-containing compounds.[3][11][12]
Table 4: Hazard and Safety Information
| Category | Recommendation |
|---|---|
| Hazard Classification | Based on related compounds, may be harmful if swallowed, in contact with skin, or if inhaled.[13] May cause skin and eye irritation.[12] |
| Engineering Controls | Use only with adequate ventilation, preferably in a chemical fume hood. Facilities should be equipped with an eyewash fountain and safety shower.[3][12] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[3][11] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][11] |
| First Aid | IF SWALLOWED: Immediately call a poison center or doctor. Rinse mouth.[3] IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[3][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3] |
References
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AK Scientific, Inc. Safety Data Sheet for (3-Cyano-2-methyl-indol-1-yl)-acetic acid.
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Fluorochem. 6-CYANOINDOLE-1-ACETIC ACID (CAS 1030423-85-8).
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Guidechem. 1h-isoindole-1-acetic acid, 6-cyano- 1092352-33-4 wiki.
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Thermo Fisher Scientific. SAFETY DATA SHEET for Cyanoacetic acid.
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Sigma-Aldrich. SAFETY DATA SHEET for Acetic acid.
-
BenchChem. A Comparative Benchmarking Guide to the Synthesis of 6-Cyanoindole.
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Fisher Scientific. SAFETY DATA SHEET for Cyanoacetic acid.
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Ningbo Inno Pharmchem Co., Ltd. The Role of 6-Cyanoindole in Modern Pharmaceutical Synthesis.
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ITW Reagents. Safety data sheet for Acetic acid.
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BenchChem. 2-(6-Cyano-1H-indol-3-yl)acetic acid.
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Tokyo Chemical Industry (India) Pvt. Ltd. 6-Cyanoindole | 15861-36-6.
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Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry; Vol. 32, No. 12 (2020), 2969-2972.
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SciELO. Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. J. Braz. Chem. Soc., Vol. 32, No. 1, 144-152, 2021.
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MDPI. Indole Acetic Acid: A Key Metabolite That Protects Marine Sulfitobacter mediterraneus Against Oxidative Stress. Mar. Drugs 2023, 21(5), 294.
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PMC - NIH. Protective effect of 6-paradol in acetic acid-induced ulcerative colitis in rats. BMC Complement Med Ther. 2021; 21: 23.
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